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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

Cat. No.: B053341 Get Quote

An In-depth Technical Guide to 6-Chloro-2-
phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name
6-Chloro-2-phenylquinolin-4-ol, also known by its tautomeric form 6-chloro-2-phenyl-1H-

quinolin-4-one, is a heterocyclic organic compound. Its chemical structure consists of a

quinoline core, which is a bicyclic aromatic compound made of a benzene ring fused to a

pyridine ring. This core is substituted with a chloro group at the 6-position, a phenyl group at

the 2-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group at

the 4-position leads to keto-enol tautomerism, with the keto form, 6-chloro-2-phenyl-1H-

quinolin-4-one, often being the more stable tautomer.

IUPAC Name: 6-chloro-2-phenyl-1H-quinolin-4-one

Chemical Structure:
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Physicochemical Properties
A comprehensive compilation of the physicochemical properties of 6-Chloro-2-
phenylquinolin-4-ol is crucial for its application in research and drug development. The

following table summarizes key predicted and experimental data for this compound and its

close derivatives.
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Property Value Source

Molecular Formula C₁₅H₁₀ClNO PubChem CID: 130703[1]

Molecular Weight 255.70 g/mol PubChem CID: 130703[1]

Melting Point 110-111 °C
ChemBK (for 6-chloro-2-

phenylquinoline)

Boiling Point (Predicted) 394.0 ± 27.0 °C
ChemBK (for 6-chloro-2-

phenylquinoline)

pKa (Predicted) 3.96 ± 0.10
ChemBK (for 6-chloro-2-

phenylquinoline)

XLogP3 3.8 PubChem CID: 130703[1]

Hydrogen Bond Donor Count 1 PubChem CID: 130703[1]

Hydrogen Bond Acceptor

Count
2 PubChem CID: 130703[1]

Rotatable Bond Count 1 PubChem CID: 130703[1]

Experimental Protocols: Synthesis of 6-Chloro-2-
phenylquinolin-4-ol
The synthesis of 6-Chloro-2-phenylquinolin-4-ol can be achieved through several established

methods for quinoline and quinolin-4-one synthesis. The Friedländer synthesis and the

Pfitzinger reaction are two common and adaptable routes.

Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with

a compound containing an α-methylene group. For the synthesis of 6-Chloro-2-
phenylquinolin-4-ol, this would typically involve the reaction of 2-amino-5-

chlorobenzophenone with a compound like ethyl acetoacetate.

General Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2

equivalents) in a suitable solvent such as ethanol or acetic acid.

Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium

ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a

precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under

reduced pressure.

Purification: The crude product is then purified by recrystallization from an appropriate

solvent (e.g., ethanol, acetic acid) to yield the desired 6-Chloro-2-phenylquinolin-4-ol.

Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation

of an isatin derivative with a carbonyl compound containing an α-methylene group in the

presence of a strong base. Subsequent decarboxylation yields the quinolin-4-ol.

General Experimental Protocol:

Reaction of Isatin: In a reaction vessel, a mixture of 5-chloroisatin (1 equivalent) and a

carbonyl compound such as acetophenone (1.2 equivalents) is prepared in a basic medium,

typically a solution of potassium hydroxide in ethanol.

Reflux: The mixture is heated under reflux for several hours (4-8 hours).

Acidification: After cooling, the reaction mixture is diluted with water and acidified with a

mineral acid (e.g., hydrochloric acid) to precipitate the 6-chloro-2-phenylquinoline-4-

carboxylic acid.

Isolation of Carboxylic Acid: The precipitated carboxylic acid is collected by filtration, washed

with water, and dried.
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Decarboxylation: The isolated 6-chloro-2-phenylquinoline-4-carboxylic acid is then heated at

a high temperature (typically above its melting point) to induce decarboxylation, yielding 6-
Chloro-2-phenylquinolin-4-ol. The progress of the decarboxylation can be monitored by

observing the cessation of carbon dioxide evolution.

Purification: The resulting product is purified by recrystallization.

Biological Activity and Mechanism of Action
6-Chloro-2-phenylquinolin-4-ol and its derivatives have garnered significant interest due to

their potential as anticancer agents. Their mechanism of action is often attributed to the

inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Activity
While specific IC₅₀ values for 6-Chloro-2-phenylquinolin-4-ol are not extensively reported in a

single comprehensive study, the quinoline scaffold is a well-established pharmacophore in

anticancer drug discovery. The following table presents IC₅₀ values for closely related quinoline

and quinazolinone derivatives against various human cancer cell lines to illustrate the potential

of this chemical class.
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Compound Class Cell Line IC₅₀ (µM) Reference

6-Aryl-2-

styrylquinazolin-4(3H)-

ones

TK-10 (Renal) 0.62 - 7.72 [2]

6-Aryl-2-

styrylquinazolin-4(3H)-

ones

UACC-62 (Melanoma) 0.62 - 7.72 [2]

6-Aryl-2-

styrylquinazolin-4(3H)-

ones

MCF-7 (Breast) 0.62 - 7.72 [2]

6-Bromo quinazoline

derivatives
MCF-7 (Breast) 15.85 ± 3.32 [3]

6-Bromo quinazoline

derivatives
SW480 (Colon) 17.85 ± 0.92 [3]

Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell

growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

Quinoline derivatives have been identified as inhibitors of this pathway. 6-Chloro-2-
phenylquinolin-4-ol is proposed to exert its anticancer effects by inhibiting key kinases within

this cascade, such as PI3K and Akt. This inhibition disrupts downstream signaling, leading to

the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Visualizations
Logical Workflow for Synthesis
Caption: Synthetic routes to 6-Chloro-2-phenylquinolin-4-ol.

PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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